molecular formula C19H21NOS B14450696 2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one CAS No. 79250-30-9

2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one

Cat. No.: B14450696
CAS No.: 79250-30-9
M. Wt: 311.4 g/mol
InChI Key: KOGUEQGHOWHTSV-UHFFFAOYSA-N
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Description

2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one is a heterocyclic compound that contains a thiazolidine ring This compound is notable for its unique structure, which includes a tert-butyl group and two phenyl groups attached to the thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one typically involves the reaction of tert-butylamine, benzaldehyde, and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired thiazolidine ring. The process may involve the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps may be employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives.

Scientific Research Applications

2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form interactions with biological molecules, leading to various effects. The compound may inhibit certain enzymes or interact with cellular receptors, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one is unique due to the presence of the tert-butyl and phenyl groups, which enhance its stability and reactivity. These groups also contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

79250-30-9

Molecular Formula

C19H21NOS

Molecular Weight

311.4 g/mol

IUPAC Name

2-tert-butyl-4,4-diphenyl-1,2-thiazolidin-3-one

InChI

InChI=1S/C19H21NOS/c1-18(2,3)20-17(21)19(14-22-20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3

InChI Key

KOGUEQGHOWHTSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)C(CS1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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